2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol
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Overview
Description
2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol is an organic compound with the molecular formula C10H15NO2 It is characterized by the presence of a phenol group and an ethylamino group attached to the phenol ring
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
The compound might interact with its targets, leading to changes in their function or activity .
Biochemical Pathways
It’s plausible that the compound could influence various biochemical processes due to its potential interactions with different targets .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
The compound’s interaction with its targets could lead to various cellular responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol . These factors could include temperature, pH, presence of other compounds, and the specific biological environment where the compound is active .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol typically involves the reaction of 2-aminophenol with ethylene oxide. The reaction proceeds under basic conditions, often using sodium hydroxide as a catalyst. The reaction can be represented as follows:
C6H4(OH)(NH2)+C2H4O→C6H4(OH)(NHCH2CH2OH)
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted phenol derivatives.
Scientific Research Applications
2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethanol: Similar structure but lacks the phenol group.
2-Phenylethanol: Contains a phenol group but lacks the ethylamino group.
N-(2-Hydroxyethyl)ethylenediamine: Contains both hydroxyl and amino groups but has a different structural arrangement.
Uniqueness
2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol is unique due to the presence of both a phenol group and an ethylamino group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-[1-(2-hydroxyethylamino)ethyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8(11-6-7-12)9-4-2-3-5-10(9)13/h2-5,8,11-13H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCVPEJPVQMCRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1O)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390048 |
Source
|
Record name | 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
578706-01-1 |
Source
|
Record name | 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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